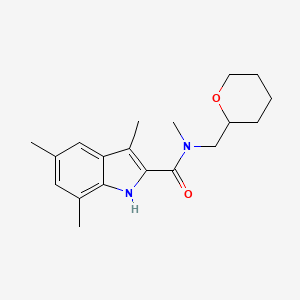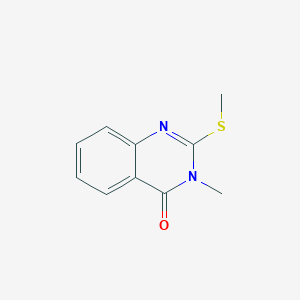
N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A versatile synthesis route involves multistep strategies starting from commercially available indole 2-carboxylic acid, leading to polycyclic compounds via intramolecular Michael addition promoted by catalytic amounts of InBr3, providing excellent yields in both anhydrous organic and aqueous media (Agnusdei et al., 2003).
Molecular Structure Analysis
The crystal structure of related compounds reveals interactions such as N—H⋯O and N—H⋯N hydrogen bonds forming chain and network structures, indicating the importance of hydrogen bonding in the structural stability of these molecules (Cati & Stoeckli-Evans, 2017).
Chemical Reactions and Properties
Compounds with pyrazole and indole frameworks have been synthesized and characterized, showing a wide range of reactivities and forming products with significant biological activities. This demonstrates the reactive versatility of these frameworks, which can be applied to the synthesis of novel compounds (Bol’but et al., 2014).
Physical Properties Analysis
The synthesis and characterization of novel pyrazole derivatives show properties like thermal stability up to 190°C and the presence of supramolecular motifs in their crystal structures. These findings are crucial for understanding the stability and molecular interactions of similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
The design and synthesis of novel analogs with specific frameworks have led to the identification of compounds with potent cytotoxicity against specific cell lines. This highlights the chemical diversity and potential of these compounds for developing new agents with specific activities (Kim et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound has been explored in anticancer research. Novel indole derivatives, including those similar to the specified compound, have shown promising results in inhibiting cancer cell lines. A study demonstrated the synthesis of novel pyrazole–indole hybrids with significant antitumor activity against various human cancer types such as colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. These compounds were synthesized through molecular hybridization and exhibited cytotoxicity activities in vitro, highlighting their potential as anticancer agents (Hassan et al., 2021).
Synthesis of Tetrahydro-pyrano[3,4-b]indoles
The compound has been used in the synthesis of tetrahydro-pyrano[3,4-b]indoles, which are important in medicinal chemistry. A study described the silicon-directed oxa-Pictet-Spengler cyclization and an unusual dimerization reaction involving 2-trimethylsilanyl tryptophols to synthesize tetrahydro-pyrano[3,4-b]indoles, showcasing a novel pathway in organic synthesis (Zhang et al., 2005).
Chiral Synthesis of Indole Alkaloids
The compound has been instrumental in the chiral synthesis of Corynanthe-type indole alkaloids. Research demonstrated the synthesis of a chiral formylmethyl(vinyl)tetrahydro-pyranone, a potential versatile synthon for these alkaloids, highlighting the compound's utility in the synthesis of complex organic molecules (Takano et al., 1981).
Antiallergic Agents
Studies on antiallergic agents have utilized compounds similar to N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide. A study synthesized and evaluated the antiallergic activity of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, showing the potential of these compounds in medicinal applications (Nohara et al., 1985).
Eigenschaften
IUPAC Name |
N,3,5,7-tetramethyl-N-(oxan-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-9-13(2)17-16(10-12)14(3)18(20-17)19(22)21(4)11-15-7-5-6-8-23-15/h9-10,15,20H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMWMAWXNDXGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3CCCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)
![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)
![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)